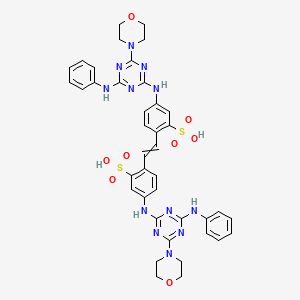
(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid
Übersicht
Beschreibung
Tinopal is a fluorescent whitening agent and optical brightner used in detergents.
Biologische Aktivität
(E)-4,4'-Bis((4-(phenylamino)-6-morpholino-S-triazin-2-YL)amino)-2,2'-stilbenedisulfonic acid, commonly referred to as Fluorescent Brightener 71 (FB-71), is a synthetic compound characterized by its stilbene and triazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity of FB-71, including antiproliferative effects, apoptosis induction, and antimicrobial properties.
- Molecular Formula : C40H40N12O8S
- Molecular Weight : 924.91 g/mol
- CAS Number : 16090-02-1
Antiproliferative Activity
FB-71 has been evaluated for its antiproliferative effects against various cancer cell lines. A study demonstrated that compounds containing similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 1 µM. These findings suggest that FB-71 may act as a potent anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FB-71 | MCF-7 | <1 | Induces apoptosis and cell cycle arrest at G2/M phase |
| Tamoxifen | MCF-7 | 5 | Estrogen receptor modulator |
Case Study: Induction of Apoptosis
In vitro studies using flow cytometry revealed that FB-71 induces both early and late apoptosis in MCF-7 cells. The proportion of Annexin V-positive cells increased significantly from 8.3% in untreated controls to 37.4% in treated cells at a concentration of 2 µM, indicating a robust apoptotic response.
The mechanisms through which FB-71 exerts its biological effects include:
- Cell Cycle Arrest : FB-71 causes G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like thymidylate synthase and carbonic anhydrase, which are critical for cancer cell survival and proliferation.
Antimicrobial Activity
Research has also explored the antimicrobial properties of FB-71 and related compounds. Preliminary screenings indicated that derivatives with cyclic amines and triazine structures exhibited promising activity against various bacterial and fungal strains.
| Compound | Target Organism | Activity |
|---|---|---|
| FB-71 | Staphylococcus aureus | Moderate |
| FB-71 | Escherichia coli | Low |
Environmental Concerns
Despite its potential benefits, FB-71 raises environmental concerns due to its biodegradation properties and acute aquatic toxicity. Regulatory assessments have categorized it with high environmental concern, necessitating careful handling and disposal practices.
Eigenschaften
CAS-Nummer |
24231-46-7 |
|---|---|
Molekularformel |
C40H40N12O8S2 |
Molekulargewicht |
881.0 g/mol |
IUPAC-Name |
5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |
InChI-Schlüssel |
YGUMVDWOQQJBGA-VAWYXSNFSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
Aussehen |
Solid powder |
Key on ui other cas no. |
32466-46-9 24231-46-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
16090-02-1 (di-hydrochloride salt) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,4'-bis((4-anilino-6-morpholino- 1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulfonate disodium salt DADM Tinopal Tinopal, disodium salt Tinopal, disodium salt, (E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















